

Commercial Availability and Technical Guide for Enantiomerically Pure 1-Phenyl-1-decanol

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Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-decanol

Cat. No.: B053821

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analysis of enantiomerically pure 1-phenyl-1-decanol. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. This document is intended to serve as a resource for researchers and professionals in drug development and chemical synthesis.

Commercial Suppliers of (S)-(-)-1-Phenyl-1-decanol

Enantiomerically pure 1-phenyl-1-decanol is commercially available, primarily as the (S)-enantiomer. The following table summarizes the information for some of the suppliers. It is important to note that detailed specifications, such as enantiomeric excess (ee) and specific rotation, are often provided on a lot-specific Certificate of Analysis, which should be requested from the supplier.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Additional Information
Santa Cruz Biotechnology	(S)-(-)-1-Phenyl-1-decanol	112419-76-8	C ₁₆ H ₂₆ O	-	For Research Use Only.[1]
Benchchem	(S)-(-)-1-Phenyl-1-decanol	112419-76-8	C ₁₆ H ₂₆ O	-	For research use only. Not for human or veterinary use.[2]
ChemicalBook	(S)-(-)-1-Phenyl-1-decanol	112419-76-8	C ₁₆ H ₂₆ O	≥ 95%	-

Synthesis of Enantiomerically Pure 1-Phenyl-1-decanol

The most common method for the synthesis of enantiomerically pure 1-phenyl-1-decanol is the asymmetric reduction of the prochiral ketone, 1-phenyldecanone. This transformation can be achieved using various chiral catalysts and reducing agents.

Experimental Protocol: Asymmetric Reduction of 1-Phenyldecanone

This protocol is a representative example based on general procedures for the asymmetric reduction of aromatic ketones.

Materials:

- 1-Phenyldecanone
- Chiral catalyst (e.g., a chiral oxazaborolidine, or a transition metal complex with a chiral ligand)

- Reducing agent (e.g., borane dimethyl sulfide complex, isopropanol)
- Anhydrous solvent (e.g., tetrahydrofuran, toluene)
- Hydrochloric acid (1 M)
- Sodium sulfate (anhydrous)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- A solution of the chiral catalyst in an anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
- The reducing agent is added to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).
- A solution of 1-phenyldecanone in the same anhydrous solvent is added dropwise to the reaction mixture.
- The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude 1-phenyl-1-decanol is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Analysis of Enantiomeric Purity

The enantiomeric purity of 1-phenyl-1-decanol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Protocol: Chiral HPLC Analysis

This protocol is a general guideline for the chiral HPLC separation of 1-phenyl-1-alkanol enantiomers.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or a similar column)
- UV detector

Conditions:

- Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
- Flow Rate: Typically around 0.5 - 1.0 mL/min.
- Column Temperature: Ambient or controlled temperature (e.g., 25 °C).
- Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Procedure:

- A dilute solution of the 1-phenyl-1-decanol sample is prepared in the mobile phase.
- The HPLC system is equilibrated with the mobile phase until a stable baseline is obtained.
- A small volume of the sample solution is injected onto the column.
- The chromatogram is recorded, and the retention times of the two enantiomers are determined.

- The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: $ee (\%) = |(Area_1 - Area_2)/(Area_1 + Area_2)| * 100$

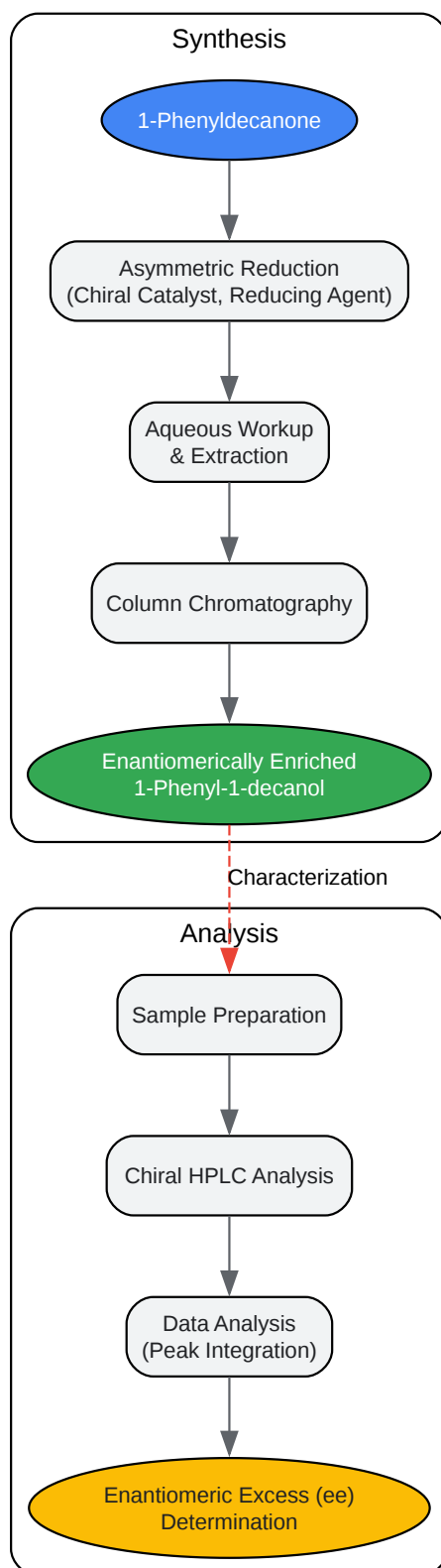
Characterization Data

Specific Rotation:

The specific rotation is a characteristic physical property of a chiral compound and is a measure of its ability to rotate the plane of polarized light. A literature value for the specific rotation of enantiomerically pure (S)-1-phenyl-1-decanol was not readily available in the searched literature. However, for the structurally similar compound, (S)-(-)-1-phenylethanol, a specific rotation of $[\alpha]^{20}_D -45 \pm 1^\circ$, $c = 5\%$ in methanol has been reported.^[3] This value serves as an example of the type of data that would be determined for enantiomerically pure 1-phenyl-1-decanol. The sign of the rotation (-) indicates that it is levorotatory.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of enantiomerically pure 1-phenyl-1-decanol.



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Caption: Workflow for the synthesis and analysis of enantiomerically pure 1-phenyl-1-decanol.

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